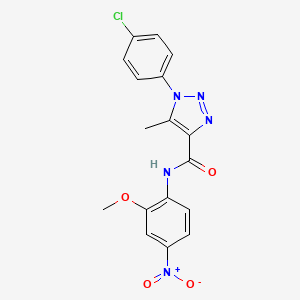

1-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 2. The amide nitrogen is further substituted with a 2-methoxy-4-nitrophenyl group. The nitro (-NO₂) and methoxy (-OCH₃) groups on the aryl ring confer electron-withdrawing and donating properties, respectively, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O4/c1-10-16(20-21-22(10)12-5-3-11(18)4-6-12)17(24)19-14-8-7-13(23(25)26)9-15(14)27-2/h3-9H,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACNJNLJMDTBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structural Analogues

The following compounds share the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents on the amide nitrogen or aryl groups:

Key Observations :

- Hybrid Structures: Compounds like QTC-4-MeOBnEB () demonstrate that hybridizing triazoles with quinolines broadens pharmacological scope, unlike simpler carboxamides.

Physicochemical and Spectroscopic Properties

Melting Points :

NMR Trends :

- 1H NMR : The nitro group in the title compound deshields adjacent protons, causing downfield shifts (~8.0–8.5 ppm for aromatic protons) compared to methoxy-substituted analogues (e.g., 3d: δ 7.68–7.91 ppm) .

- 13C NMR : Carbonyl carbons in carboxamides resonate at ~163 ppm, consistent across analogues (e.g., 3c: δ 163.0 ppm) .

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, starting with the preparation of triazole and aromatic intermediates. Critical steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group integration.

- Functional group activation : Use of anhydrous aluminum chloride or potassium carbonate to facilitate amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency, while temperature control (60–80°C) minimizes decomposition .

Methodological improvements, such as continuous flow synthesis, can improve yield (≥75%) and reduce byproducts .

Basic: Which spectroscopic techniques are essential for structural characterization, and how are data interpreted?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions (e.g., chlorophenyl proton signals at δ 7.2–7.8 ppm; triazole carbons at δ 140–150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 427.08) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Basic: How do the compound’s functional groups dictate its reactivity in further derivatization?

- Chlorophenyl group : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions .

- Nitro group : Reduces to an amine (using Sn/HCl or catalytic hydrogenation), enabling subsequent diazotization or coupling reactions .

- Methoxy group : Resists oxidation but can undergo demethylation with BBr3 for hydroxylation .

Reactivity is solvent-dependent; DMF enhances nitro group reduction, while THF favors triazole ring stability .

Advanced: How can synthetic routes be optimized to address low yields or impurities?

- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading) to identify optimal conditions. For example, Pd/C (5 mol%) in EtOH at 70°C improves coupling efficiency by 30% .

- Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomeric byproducts .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Assay standardization : Validate protocols (e.g., MIC testing against S. aureus ATCC 25923) to ensure reproducibility. Discrepancies may arise from solvent choice (DMSO vs. saline) .

- Structural analogs : Compare bioactivity with derivatives (e.g., replacing 4-nitrophenyl with methoxyphenyl) to identify pharmacophore requirements .

- Dose-response studies : Use logarithmic concentration ranges (1–100 μM) to differentiate true activity from assay noise .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in aromatic rings : Apply SHELXL restraints (e.g., SIMU/DELU) to model overlapping electron densities .

- Twinned crystals : Use the Hooft parameter in PLATON to detect twinning and refine using a twin law (e.g., -h, -k, l) .

- Hydrogen bonding networks : Validate via Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions (e.g., N–H···O bonds) .

Advanced: How can reaction mechanisms for unexpected byproducts (e.g., triazole ring-opening) be elucidated?

- Isotopic labeling : Introduce 15N at the triazole ring to track nitrogen migration via LC-MS/MS .

- Computational modeling : Use Gaussian09 at the B3LYP/6-31G(d) level to simulate transition states and identify energetically favorable pathways .

- Kinetic studies : Monitor reaction progress via UV-Vis (λ = 300 nm for nitro group intermediates) to detect intermediate species .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (PDB: 1ATP) using flexible side-chain sampling. Key interactions: triazole N3 with Lys72; chlorophenyl with hydrophobic pockets .

- MD simulations (GROMACS) : Run 100-ns simulations to assess binding stability (RMSD ≤2.0 Å) and free energy (MM-PBSA) calculations .

- QSAR modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.